molecular formula C11H16O B2947622 (2R)-2-(2,6-Dimethylphenyl)propan-1-ol CAS No. 2248175-94-0

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol

Cat. No. B2947622
CAS RN: 2248175-94-0
M. Wt: 164.248
InChI Key: TYPBBAIPPBRVIV-JTQLQIEISA-N
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Description

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol , also known as α,α-Dimethylbenzyl alcohol , is an organic compound with the following chemical structure: !Molecular Structure .


Synthesis Analysis

The synthesis of this compound involves several methods, including reduction reactions. One common approach is the reduction of the corresponding ketone using a suitable reducing agent (such as sodium borohydride or lithium aluminum hydride). The starting material for this synthesis is 2,6-dimethylacetophenone . The reduction yields the alcohol product, which can be further purified and characterized .


Molecular Structure Analysis

The molecular formula of (2R)-2-(2,6-Dimethylphenyl)propan-1-ol is C~10~H~14~O . It contains a chiral center, resulting in two enantiomers: (2R)- and (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. The stereochemistry at the chiral carbon determines their biological activity and interactions .


Chemical Reactions Analysis

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol can participate in various chemical reactions, including esterification, oxidation, and substitution reactions. For example, it can form esters with carboxylic acids or undergo oxidation to yield the corresponding ketone .


Physical And Chemical Properties Analysis

  • Refractive Index : n20/D 1.551 (lit.)

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As an alcohol, it may act as a solvent, a fragrance component, or a precursor in organic synthesis. Its biological effects (if any) would be context-dependent .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

properties

IUPAC Name

(2R)-2-(2,6-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPBBAIPPBRVIV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol

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